molecular formula C17H22F3NO3S B2895293 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2309190-65-4

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2895293
CAS No.: 2309190-65-4
M. Wt: 377.42
InChI Key: GYDIYDLOSWNMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiolan (tetrahydrothiophene) ring substituted with a 2-hydroxyethoxy group at the 3-position, a methylene bridge, and a propanamide chain terminating in a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₁₆H₂₀F₃NO₃S (calculated based on structural analogs in and ). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethoxy moiety may improve aqueous solubility .

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3S/c18-17(19,20)14-4-1-13(2-5-14)3-6-15(23)21-11-16(24-9-8-22)7-10-25-12-16/h1-2,4-5,22H,3,6-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDIYDLOSWNMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the thiolane ring and the hydroxyethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. For example, the thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an epoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the amide group can produce amines .

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Propanamide Derivatives

N-(4-(Trifluoromethoxy)phenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5f)
  • Structure: Differs in the trifluoromethoxy substituent (vs. trifluoromethyl) and a bulky 2,4,4-trimethylpentan-2-ylphenoxy group .
  • Synthesis : Prepared via EDC/HOBt-mediated acid-amine coupling, similar to methodologies applicable to the target compound .
  • Properties: Higher molecular weight (438.23 g/mol vs. ~395.4 g/mol for the target) due to the bulky alkylphenoxy group.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (56)
  • Structure : Contains an indole-sulfonamide core instead of the thiolan-hydroxyethoxy system .
N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide (Impurity C)
  • Structure : Simpler propanamide with a nitro group at the 4-position and trifluoromethyl at the 3-position of the phenyl ring .
  • Relevance : The nitro group introduces strong electron-withdrawing effects, making this impurity more reactive in metabolic pathways than the target compound’s 4-trifluoromethylphenyl group .

Thiolan-Containing Analogues

N-{[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(Trifluoromethyl)phenyl]ethanediamide
  • Structure : Ethanediamide (two amide groups) vs. the target’s single propanamide chain .
  • Impact : The dual amide structure may enhance hydrogen bonding with biological targets but reduce membrane permeability due to increased polarity (molecular weight: 392.4 g/mol vs. ~395.4 g/mol) .
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide
  • Structure : Incorporates a benzodioxole ring instead of the trifluoromethylphenyl group .
  • Activity : Benzodioxole is associated with antioxidant properties, suggesting divergent biological applications compared to the target compound’s likely metabolic stability focus .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Estimated) Potential Applications
Target Compound ~395.4 Thiolan, hydroxyethoxy, trifluoromethyl ~2.8 Metabolic stability, CNS targets
Compound 5f 438.23 Trifluoromethoxy, alkylphenoxy ~4.1 Tumor microenvironment inhibition
Compound 56 ~550 (est.) Indole-sulfonamide ~3.2 Anti-inflammatory, COX-2 inhibition
N-[3-(Trifluoromethyl)phenyl]ethanediamide 392.4 Ethanediamide, thiolan ~1.9 Enzyme inhibition (e.g., proteases)

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H-NMR identifies protons on the thiolan ring, hydroxyethoxy group, and trifluoromethylphenyl moiety (δ 7.5–7.8 ppm for aromatic protons; δ 3.5–4.2 ppm for ether and methylene groups) .
    • ¹⁹F-NMR confirms the presence of the CF₃ group (δ -60 to -65 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₅F₃NO₃S: 428.15) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .

How can researchers optimize the yield and purity during the amidation step in the synthesis?

Advanced Research Question

  • Catalyst Selection : HATU or EDCI improves coupling efficiency compared to DCC due to reduced side reactions .
  • Solvent Choice : Anhydrous DMF or dichloromethane minimizes hydrolysis of the acyl intermediate .
  • Temperature Control : Maintaining 0–5°C during reagent addition reduces racemization and byproduct formation .
  • Workup : Sequential washes with dilute HCl and NaHCO₃ remove unreacted starting materials .

What in vitro assays are recommended to evaluate the compound's biological activity?

Advanced Research Question

  • Radioligand Binding Assays : Screen for androgen receptor (AR) antagonism using LNCaP cells, comparing IC₅₀ values to bicalutamide derivatives .
  • Cell Viability Assays : Test antiproliferative effects in prostate cancer lines (e.g., PC-3, DU145) via MTT assays, with dose-response curves (1–100 µM) .
  • Enzyme Inhibition Studies : Evaluate selectivity against off-target kinases or cytochrome P450 isoforms using fluorogenic substrates .

How do structural modifications influence the compound's pharmacological profile?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Modification SiteEffect on ActivityReference
Thiolan ring substitutionIncreased metabolic stability
Trifluoromethylphenyl groupEnhanced AR binding affinity
Hydroxyethoxy chain lengthAlters solubility and membrane permeability

What computational methods predict the compound's binding affinity with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AR’s ligand-binding domain (LBD), highlighting hydrogen bonds with Asn705 and hydrophobic contacts with Leu704 .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess binding stability over 100 ns, calculating RMSD values (<2 Å indicates stable complexes) .

How should researchers address discrepancies in biological activity data?

Advanced Research Question

  • Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize inter-lab differences .
  • Solubility Adjustments : Use co-solvents like DMSO (<0.1% final concentration) or cyclodextrin complexes to ensure compound bioavailability .
  • Control Compounds : Include bicalutamide or enzalutamide as positive controls to benchmark activity .

What are the recommended storage conditions for this compound?

Basic Research Question

  • Temperature : Store at -20°C in airtight, light-protected vials to prevent degradation .
  • Solubility : Dissolve in DMSO (10 mM stock) for in vitro studies; avoid aqueous buffers with pH >8 to prevent hydrolysis .

What strategies assess metabolic stability and toxicity?

Advanced Research Question

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity and mutagenicity based on structural alerts .

How can researchers validate the compound's mechanism of action?

Advanced Research Question

  • Gene Knockdown : siRNA-mediated AR silencing in LNCaP cells to confirm target specificity .
  • Western Blotting : Measure downstream markers like PSA reduction post-treatment .
  • X-ray Crystallography : Resolve co-crystal structures with AR-LBD to visualize binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.